Difetarsone

Catalog No.
S526062
CAS No.
3639-19-8
M.F
C14H18As2N2O6
M. Wt
460.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difetarsone

CAS Number

3639-19-8

Product Name

Difetarsone

IUPAC Name

[4-[2-(4-arsonoanilino)ethylamino]phenyl]arsonic acid

Molecular Formula

C14H18As2N2O6

Molecular Weight

460.15 g/mol

InChI

InChI=1S/C14H18As2N2O6/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24)

InChI Key

YQVALJGIKVYRNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O

solubility

Soluble in DMSO

Synonyms

1,2-di(4-arsonophenylamino)ethane decahydrate, Bemarsal, diphetarsone

Canonical SMILES

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)O)[As](=O)(O)O

The exact mass of the compound Difetarsone is 459.9597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. It belongs to the ontological category of aralkylamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Difetarsone (CAS 3639-19-8), systematically known as 1,2-bis(p-arsonophenylamino)ethane, is a specialized bis-arsonic acid derivative historically recognized for its antiprotozoal and anthelmintic properties [1]. In contemporary chemical procurement, it is primarily sourced as a rigid organoarsenic building block, a reference standard for veterinary pharmacology, and a bidentate ligand for advanced coordination chemistry . Characterized by its dual arsonic acid functional groups and stable ethylenediamine linker, Difetarsone offers distinct cross-linking capabilities and high thermal stability (melting point >250 °C) compared to simpler mono-arsenicals, making it a critical material for specific synthetic and analytical workflows [1].

Procuring standard mono-arsonic acids (such as carbarsone or arsanilic acid) as substitutes for Difetarsone fundamentally compromises applications requiring multi-dentate coordination or high hydrolytic stability [1]. While mono-arsenicals act as terminal ligands that halt polymer chain growth in materials synthesis, Difetarsone’s bis-arsonic structure acts as a bridging unit essential for forming robust metal-organic frameworks (MOFs) and cross-linked organoarsenical resins[2]. Furthermore, common substitutes containing ureido or amide linkages are highly prone to degradation under aggressive solvothermal conditions, whereas Difetarsone’s secondary amine backbone remains intact, ensuring reproducible performance and preventing yield loss in both synthetic and analytical environments [1].

Ligand Denticity and Polymerization Suitability

In the synthesis of organoarsenic coordination polymers, the number of coordinating sites per molecule dictates the structural outcome. Difetarsone provides two terminal arsonic acid (-AsO3H2) groups per molecule, enabling it to function as a bridging ligand[1]. In contrast, common baseline substitutes like Carbarsone or Arsanilic acid possess only a single arsonic acid group [2]. When reacted with transition metals, mono-arsonic acids typically form discrete, low-dimensionality complexes or terminate chain growth, whereas Difetarsone strictly enforces multi-dimensional cross-linking[1].

Evidence DimensionArsonic acid coordinating sites per molecule
Target Compound Data2 sites (Bis-arsonic acid)
Comparator Or BaselineCarbarsone / Arsanilic acid (1 site, Mono-arsonic acid)
Quantified Difference100% increase in primary coordination sites, enabling bridging vs. termination
ConditionsMetal-organic framework (MOF) or coordination polymer synthesis

Procurement of this specific bis-arsonic architecture is mandatory for materials scientists aiming to build continuous organoarsenical networks rather than discrete molecular complexes.

Hydrolytic Backbone Stability in Solvothermal Conditions

Chemical stability under extreme pH and temperature is a critical selection criterion for precursors used in harsh synthetic environments. Difetarsone utilizes a robust N,N'-ethylenediamine linkage connecting the two phenyl rings, which is highly resistant to hydrolytic cleavage [1]. Conversely, Carbarsone relies on a ureido (-NH-CO-NH2) linkage, which readily hydrolyzes into arsanilic acid, ammonia, and carbon dioxide when subjected to strong aqueous bases or acids at elevated temperatures [2]. Consequently, Difetarsone maintains its full structural integrity under conditions that completely degrade ureido-based analogs [1].

Evidence DimensionLinkage susceptibility to basic/acidic hydrolysis
Target Compound DataHighly stable (secondary amine backbone resists cleavage)
Comparator Or BaselineCarbarsone (Ureido linkage undergoes rapid hydrolysis at extreme pH with heat)
Quantified DifferencePrevention of backbone fragmentation during extreme-pH processing
ConditionsRefluxing aqueous acid/base or high-temperature solvothermal synthesis

Buyers developing processes that require prolonged exposure to aggressive solvents or extreme pH must select Difetarsone to prevent precursor degradation and yield loss.

Aqueous Formulation Flexibility via Salt Conversion

The solubility profile of an organoarsenical dictates its usability in aqueous assays and formulations. In its free acid form, Difetarsone exhibits poor aqueous solubility (LogP ≈ -1.05, highly crystalline), making it suitable for solid-state applications or organic solvent extraction [3]. However, because it contains four acidic protons across its two arsonic acid groups, it can be quantitatively converted into its sodium salt (e.g., Difetarsone disodium, CAS 515-76-4) [1]. This conversion increases its aqueous solubility by orders of magnitude, a flexibility not as broadly achievable with neutral organoarsenicals like Nitarsone [2].

Evidence DimensionAqueous solubility modulation
Target Compound DataTunable from <1 mg/mL (free acid) to >50 mg/mL (sodium salt)
Comparator Or BaselineNeutral organoarsenicals (e.g., Nitarsone) (Fixed, low aqueous solubility profile)
Quantified DifferenceOrders-of-magnitude increase in aqueous solubility upon simple base neutralization
ConditionsAqueous formulation at standard temperature and pressure

This dual-state solubility allows formulation chemists and analytical labs to utilize a single procured compound for both lipophilic organic workflows and highly concentrated aqueous systems.

Precursor for Organoarsenical Coordination Polymers

Directly leveraging its bis-arsonic acid structure and denticity, Difetarsone is a highly effective choice for synthesizing multi-dimensional metal-organic frameworks (MOFs) where bridging ligands are required to connect metal nodes[1].

Reference Standard in Veterinary and Parasitology Assays

Utilizing its stable, non-hydrolyzable backbone and tunable aqueous solubility, it serves as a reliable analytical standard for HPLC and mass spectrometry when quantifying legacy anthelmintic and antiamoebic agents in biological matrices [2].

Harsh-Condition Solvothermal Synthesis

Thanks to its resistance to ureido-cleavage, Difetarsone is highly suited for materials science applications that require prolonged heating in strongly acidic or basic aqueous environments, where other mono-arsenicals would degrade [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

459.95968 g/mol

Monoisotopic Mass

459.95968 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G4G9J3Q65W

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AR - Arsenic compounds
P01AR02 - Difetarsone

Other CAS

3639-19-8

Wikipedia

Difetarsone

Dates

Last modified: 02-18-2024
1: Vandepitte J, Thienpont D. Trichuris infestations and difetarsone. Br Med J. 1972 Dec 2;4(5839):549. PubMed PMID: 4642803; PubMed Central PMCID: PMC1788733.
2: Leary PM, Jones C, Douglas F, Boyd ST. Difetarsone in outpatient treatment of Trichuris trichiura infestation. Arch Dis Child. 1974 Jun;49(6):486-8. PubMed PMID: 4851370; PubMed Central PMCID: PMC1648795.
3: Leary PM, Elsworth M, Maytham D, Jones C, Douglas F, Boyd S. Difetarsone in the treatment of Trichuris trichiura. S Afr Med J. 1973 Aug 11;47(31):1389. PubMed PMID: 4578732.
4: Boyce JM, Fitzgerald TC, Gregg R. Difetarsone ('Bemarsal') and other anthelminthic drugs in the treatment of Trichuris trichiura (whipworm) infestation in a subnormality hospital. Br J Psychiatry. 1974 Feb;124(579):160-5. PubMed PMID: 4825661.
5: Vandepitte J, Gatti F, Krubwa F, Thienpont D. Letter: Difetarsone in the treatment of Trichuris trichiura. S Afr Med J. 1973 Nov 24;47(46):2205. PubMed PMID: 4760912.
6: Rubidge CJ, O'Dowd PB, Powell SJ. Difetarsone in the treatment of Trichuris trichiura infections. S Afr Med J. 1973 Jun 16;47(23):991-2. PubMed PMID: 4714286.
7: Lynch DM, Green EA, McFadzean JA, Pugh IM. Trichuris trichiura infestations in the United Kingdom and treatment with difetarsone. Br Med J. 1972 Oct 14;4(5832):73-6. PubMed PMID: 5077469; PubMed Central PMCID: PMC1786249.
8: Vetter D, Arpin MP, Doffoël M, Charrault A, Biour M, Bockel R. [Prolonged hepatitis after ingestion of diphetarsone]. Gastroenterol Clin Biol. 1988 Feb;12(2):173-4. French. PubMed PMID: 3366319.
9: Labadie H, Dyan S, Novello P, Pouteau M, Licht H. [Diphetarsone-induced hepatitis. A second case]. Presse Med. 1992 Jun 6;21(21):996. French. PubMed PMID: 1386461.

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